molecular formula C5H10NO3P B031142 Diethyl cyanophosphonate CAS No. 2942-58-7

Diethyl cyanophosphonate

Cat. No. B031142
CAS RN: 2942-58-7
M. Wt: 163.11 g/mol
InChI Key: ZWWWLCMDTZFSOO-UHFFFAOYSA-N
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Patent
US07078552B2

Procedure details

In order to try different protecting groups on the phosphate, several other methods of phosphorylation were attempted. These included the use of alkylamidophosphines, which have been shown to readily phosphorylate alcohols and phenols in high yield. For example, di-tert-butyloxy (N,N-diisopropylamido)phosphine, prepared from dichloro(N,N-diisopropylamido)phosphine and tert-butanol was allowed to react with diphenol 1 in the presence of 1H-tetrazole. After phosphorylating diphenol 1, subsequent in situ oxidation of the trivalent phosphorous to the pentavalent species with meta-chloroperoxybenzoic acid did not result in the desired phosphate. Perhaps this unpromising result arose from the steric crowding involved with four tert-butyl groups in the 2′- and 3′- positions, or from the oxidation step which may have effected the stilbene olefin. Interestingly, the use of dibenzyloxy(N,N-diisopropylamido)phosphine under the reaction conditions just described did afford phosphate 10 but only in 10% yield. Two other phosphorylation methods were attempted using di-tert-butyl phosphite with an in situ generation of the appropriate halide (Br, Cl), and N,N-diisopropylphosphorodiamidic chloride. Neither method led to the corresponding diphosphate analog of dibenzylphosphate 10. Diphosphorylation of 1 was also achieved in good yield with diethylcyano-phosphonate. However, this method proved to be problematic due to harsh conditions needed to remove an ethyl group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,N-diisopropylphosphorodiamidic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([O-:12])([O:7][C:8](C)(C)[CH3:9])[O:2][C:3](C)(C)[CH3:4].[CH:13]([N:16](C(C)C)P(Cl)(N)=O)(C)C.[O-]P(OP([O-])([O-])=O)(=O)[O-].C(OP([O-])(OCC1C=CC=CC=1)=O)C1C=CC=CC=1>>[CH2:3]([O:2][P:1]([C:13]#[N:16])(=[O:12])[O:7][CH2:8][CH3:9])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC(C)(C)C)(OC(C)(C)C)[O-]
Step Two
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N,N-diisopropylphosphorodiamidic chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(P(=O)(N)Cl)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.